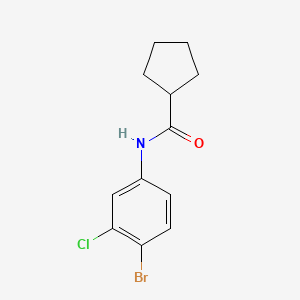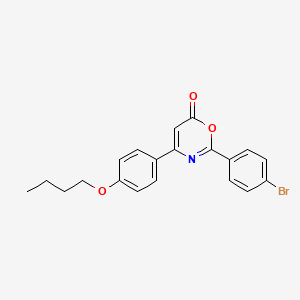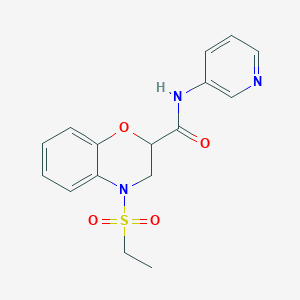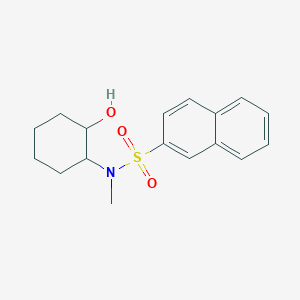
N-(4-bromo-3-chlorophenyl)cyclopentanecarboxamide
Vue d'ensemble
Description
N-(4-bromo-3-chlorophenyl)cyclopentanecarboxamide is a useful research compound. Its molecular formula is C12H13BrClNO and its molecular weight is 302.59 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 300.98690 g/mol and the complexity rating of the compound is 255. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Catalysis in Organic Synthesis
N-(4-bromo-3-chlorophenyl)cyclopentanecarboxamide and similar compounds have been explored in the field of organic synthesis. For instance, N,N′-Bis(3,5-dimethoxyphenyl)cyclopentane-1,1-dicarboxamide was identified as a new ligand for copper-catalyzed amination of aryl halides, facilitating the efficient production of primary (hetero)aryl amines under mild conditions using inexpensive aqueous ammonia (Jiang et al., 2020).
Environmental Remediation
Compounds similar to this compound have been studied for environmental applications. For example, surfactants modified with montmorillonite and used with cationic surfactants like hexadecyl trimethyl ammonium bromide were effective in removing chlorophenols from aqueous solutions, highlighting their potential in water purification processes (Nourmoradi et al., 2016).
Biological Applications
The study of compounds containing bromo and chloro substituents extends to biology and medicine. Thiourea derivatives, including those with 3,4-dichlorophenyl and 2-bromophenyl groups, have been synthesized and tested for antibacterial and antifungal activities, showing promise as antimicrobial agents (Limban et al., 2011).
DNA Interaction Studies
Compounds with similar structures have been utilized in studies involving DNA interactions. For example, 4'-Bromoacetophenone-pyrrolecarboxamide conjugates, which generate monophenyl radicals upon excitation, were synthesized and used as photoinducible DNA cleaving agents (Wender & Jeon, 1999).
Crystal Engineering and Material Sciences
In crystal engineering, primary cubanecarboxamides, including derivatives like 4-chloro-1-cubanecarboxamide, have been analyzed for their unique hydrogen bond patterns. This research has implications in crystal engineering and the design of novel materials (Kuduva et al., 2001).
Propriétés
IUPAC Name |
N-(4-bromo-3-chlorophenyl)cyclopentanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrClNO/c13-10-6-5-9(7-11(10)14)15-12(16)8-3-1-2-4-8/h5-8H,1-4H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCNRRTFNSBSYQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NC2=CC(=C(C=C2)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2'-(4-ethoxy-3-methoxybenzoyl)-6',7'-dimethoxy-2',3'-dihydro-1'H-spiro[cyclopentane-1,4'-isoquinoline]](/img/structure/B4598517.png)
![3-{[2-(difluoromethyl)-1H-benzimidazol-1-yl]methyl}-N-(2-thienylmethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4598535.png)
![1-[1-(2-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxylic acid](/img/structure/B4598541.png)
![1,3-dimethyl-N-[1-(1-naphthylmethyl)-1H-pyrazol-3-yl]-1H-pyrazole-4-sulfonamide](/img/structure/B4598544.png)
![ethyl 4-({[1-(2-fluorobenzoyl)-4-piperidinyl]carbonyl}amino)benzoate](/img/structure/B4598561.png)

![N-(5-{2-[(2-methylphenyl)amino]-2-oxoethyl}-1,3,4-thiadiazol-2-yl)-3-nitrobenzamide](/img/structure/B4598572.png)

![methyl 2-({3-[(4-chloro-1H-pyrazol-1-yl)methoxy]benzoyl}amino)-5-ethyl-3-thiophenecarboxylate](/img/structure/B4598593.png)
![2,5-difluoro-N-[2-(methylthio)phenyl]benzamide](/img/structure/B4598600.png)
![5-[(allylamino)sulfonyl]-N-isopropyl-2-methoxybenzamide](/img/structure/B4598605.png)

![N-[5-(butyrylamino)-2-chlorophenyl]-4-(2-ethoxyethoxy)benzamide](/img/structure/B4598613.png)
![N-allyl-2-[(2-chloro-4-fluorophenoxy)acetyl]hydrazinecarbothioamide](/img/structure/B4598624.png)
